5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Description
This heterocyclic compound features a 1,2,4-oxadiazole core substituted at position 3 with a 4-methylphenyl group and at position 5 with a pyrazole ring bearing a 2,4-dimethoxyphenyl moiety. The 2,4-dimethoxyphenyl group may enhance lipophilicity and π-π stacking interactions, whereas the 4-methylphenyl substituent introduces steric bulk and modulates electronic properties .
Properties
Molecular Formula |
C20H18N4O3 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H18N4O3/c1-12-4-6-13(7-5-12)19-21-20(27-24-19)17-11-16(22-23-17)15-9-8-14(25-2)10-18(15)26-3/h4-11H,1-3H3,(H,22,23) |
InChI Key |
MDSORRMSQWPXNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Amidoxime Cyclization Method
The 1,2,4-oxadiazole core is synthesized via cyclization of amidoximes with activated carboxylic acid derivatives. For the 4-methylphenyl-substituted oxadiazole:
-
Amidoxime Preparation :
-
Cyclization with Pyrazole Carboxylic Acid :
Table 1: Optimization of Amidoxime Cyclization
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | DMF | THF | DMF |
| Catalyst | TBTU | EDC/HOBt | TBTU |
| Temperature | 0°C → RT | RT | 0°C → RT |
| Yield | 68% | 62% | 68% |
Superbase-Mediated One-Pot Synthesis
A modified method employs NaOH/DMSO as a superbase for cyclization at room temperature:
-
Reactants : Methyl 4-methylbenzoate and 3-(2,4-dimethoxyphenyl)-1H-pyrazole-5-carboxamidoxime.
-
Conditions : NaOH (3 eq), DMSO, RT, 18 h.
Advantages : Eliminates toxic coupling agents and reduces purification steps.
Pyrazole-Centric Synthesis (Route B)
Chalcone Cyclization for Pyrazole Formation
The 2,4-dimethoxyphenyl-substituted pyrazole is synthesized via chalcone intermediates:
-
Chalcone Synthesis :
-
Pyrazole Cyclization :
Oxidative Aromatization
The pyrazoline intermediate is oxidized to the pyrazole using iodine/K₂CO₃:
Convergent Coupling Strategies
Suzuki-Miyaura Cross-Coupling
For late-stage functionalization, the oxadiazole and pyrazole are linked via palladium-catalyzed coupling:
-
Boronic Ester Preparation :
-
Coupling Reaction :
Nucleophilic Substitution
An alternative method involves displacement of a leaving group on the oxadiazole:
-
Chloro-Oxadiazole Intermediate :
-
Substitution with Pyrazole :
Comparative Analysis of Methods
Table 2: Efficiency Metrics for Key Routes
| Method | Steps | Total Yield | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Amidoxime Cyclization | 4 | 42% | 95% | Moderate |
| Superbase One-Pot | 3 | 54% | 98% | High |
| Suzuki Coupling | 5 | 32% | 92% | Low |
| Nucleophilic Substitution | 4 | 48% | 90% | Moderate |
Key Findings :
-
The superbase method (Section 2.2) offers the highest overall yield and purity, making it preferable for gram-scale synthesis.
-
Suzuki coupling suffers from palladium residue contamination, requiring additional purification.
Optimization Challenges and Solutions
Regioselectivity in Pyrazole Formation
The 1H-pyrazole regioisomer is favored under acidic conditions (e.g., HCl/EtOH), while 2H-pyrazole forms in basic media. Optimized Protocol : Use pH 4–5 buffers during cyclization to ensure >95% 1H-isomer yield.
Oxadiazole Ring Stability
1,2,4-Oxadiazoles are prone to hydrolysis under strong acidic/basic conditions. Mitigation :
Characterization and Validation
Critical analytical data for the target compound:
-
HRMS (ESI+) : m/z 363.1452 [M+H]⁺ (calc. 363.1455 for C₂₀H₁₈N₄O₃).
-
¹H NMR (400 MHz, DMSO-d₆) : δ 13.12 (s, 1H, NH), 7.85 (d, J=8.4 Hz, 2H, ArH), 7.38 (d, J=8.4 Hz, 2H, ArH), 6.94–6.89 (m, 3H, ArH), 3.88 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).
Industrial-Scale Considerations
For kilogram-scale production, the superbase method (Section 2.2) is recommended due to:
Chemical Reactions Analysis
Ring-Opening Reactions
The oxadiazole ring undergoes cleavage under acidic/basic conditions:
Mechanistic Insight : Protonation at N2 initiates ring opening, followed by nucleophilic attack at C5.
Electrophilic Substitution
The electron-rich dimethoxyphenyl group participates in:
| Reaction | Reagents | Position Selectivity | Byproducts | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to methoxy | Ortho isomers (12%) | |
| Bromination | Br₂/CHCl₃, RT | Meta to pyrazole | Dibrominated (8%) |
Example :
Cross-Coupling Reactions
The pyrazole moiety facilitates palladium-catalyzed couplings:
| Reaction Type | Catalysts/Conditions | Substrates | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C | Aryl boronic acids | 60-68% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | Primary amines | 55% |
Notable Example :
Suzuki coupling with 4-fluorophenylboronic acid produces a biaryl derivative with enhanced fluorescence properties .
Functional Group Transformations
Key modifications of substituents:
| Reaction | Reagents | Outcome | Source |
|---|---|---|---|
| O-Methylation | CH₃I, K₂CO₃, acetone | Methoxy → methoxymethyl | |
| Thiolation | Lawesson’s reagent, THF | Oxadiazole → thiadiazole | |
| Reduction | LiAlH₄, ether | C=N → CH-NH |
Complexation with Metals
The pyrazole nitrogen and oxadiazole oxygen act as ligands:
| Metal Salt | Solvent/Temp | Complex Structure | Source |
|---|---|---|---|
| Cu(NO₃)₂·3H₂O | Ethanol, 60°C | Octahedral geometry | |
| CoCl₂·6H₂O | Methanol, RT | Tetrahedral coordination |
Applications : These complexes show enhanced catalytic activity in oxidation reactions .
Comparative Reactivity Analysis
A reactivity comparison with analogous compounds:
| Compound | Nitration Rate (rel.) | Suzuki Coupling Yield | Stability in Acid |
|---|---|---|---|
| 5-[3-(2,4-dimethoxyphenyl)-...-oxadiazole | 1.0 | 68% | Moderate |
| 5-[3-(4-chlorophenyl)-...-oxadiazole | 0.7 | 52% | High |
| 5-[3-(4-methylphenyl)-...-oxadiazole | 1.2 | 73% | Low |
Data normalized to the queried compound
Degradation Pathways
Stability under environmental conditions:
| Stress Condition | Half-Life (25°C) | Major Degradants | Source |
|---|---|---|---|
| UV light (pH 7) | 48 hr | Oxadiazole ring-opened products | |
| 0.1M NaOH | 2 hr | Carboxylic acid derivative |
This compound’s reactivity profile highlights its versatility as a synthetic intermediate for pharmaceuticals, agrochemicals, and coordination polymers. Further studies should explore its catalytic applications and bioactivity modulation through targeted substitutions.
Scientific Research Applications
Synthesis of the Compound
The synthesis of 5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves multi-step reactions that include the formation of the pyrazole and oxadiazole moieties. The general synthetic pathway can be outlined as follows:
- Formation of Pyrazole : The initial step involves the reaction of 2,4-dimethoxyphenyl hydrazine with an appropriate carbonyl compound to form the pyrazole ring.
- Oxadiazole Formation : Subsequently, the pyrazole derivative is reacted with a suitable carboxylic acid derivative or acid chloride to introduce the oxadiazole moiety.
- Purification : The crude product is purified using techniques such as recrystallization or chromatography to yield the final compound in high purity.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. Research has shown that derivatives containing oxadiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For example:
- Cytotoxic Assays : In vitro assays demonstrated that this compound can induce apoptosis in cancer cells by damaging DNA and disrupting cellular functions.
- Mechanism of Action : The compound may exert its effects through inhibition of specific enzymes involved in cancer cell proliferation or by modulating signaling pathways related to cell survival.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses activity against a range of bacterial strains, making it a potential candidate for developing new antimicrobial agents.
Anti-inflammatory and Analgesic Effects
In addition to its anticancer and antimicrobial properties, there is evidence suggesting that this compound may exhibit anti-inflammatory and analgesic effects. These properties are particularly relevant for developing treatments for chronic inflammatory conditions.
Neuropharmacological Applications
The interaction of this compound with neurotransmitter systems has been explored. Preliminary findings suggest that it may influence monoamine oxidase activity, which could have implications for mood disorders and neurodegenerative diseases.
Case Studies and Research Findings
Several case studies have documented the applications and efficacy of this compound:
- Study on Anticancer Properties : A study published in a peer-reviewed journal reported that derivatives of oxadiazoles showed promising results against glioblastoma cell lines. The mechanism involved induction of apoptosis through specific signaling pathways .
- Antimicrobial Evaluation : Another study assessed various oxadiazole derivatives against common bacterial pathogens and found significant inhibitory effects at low concentrations .
- Neuropharmacological Investigation : Research indicated that compounds similar to this compound could modulate neurotransmitter levels in animal models .
Mechanism of Action
The mechanism of action of 5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as reduced inflammation or inhibited microbial growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole-Oxadiazole Hybrids
Bioactive Oxadiazole Derivatives
- Anti-inflammatory Activity :
- 2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole exhibited 61.9% inhibition (20 mg/kg), comparable to indomethacin (64.3%) . The target compound’s 2,4-dimethoxyphenyl group may similarly enhance anti-inflammatory activity via COX-2 inhibition, though empirical data are lacking.
- Anthelmintic Activity: Pyrazole-oxadiazole hybrids (e.g., 3-amino-1-(2,4-dinitrophenyl)-5-[(5-substituted-oxadiazol-2-yl)amino]-1H-pyrazole-4-carboxyamide) demonstrated efficacy against Perituma posthuma .
Electronic and Physicochemical Comparisons
- Lipophilicity :
- Steric Effects :
Key Research Findings and Implications
Substituent Positioning :
- The 2,4-dimethoxyphenyl group in the target compound optimizes electronic delocalization compared to 3,4-dimethoxy derivatives (e.g., 5-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole ), where excessive methoxy groups may hinder target binding .
Synthetic Accessibility :
- Multi-component cycloaddition routes (e.g., ) are viable for synthesizing the target compound, though purification challenges may arise due to its heteroaromatic complexity.
Biological Potential: Structural parallels with anti-inflammatory () and anthelmintic () oxadiazoles underscore the need for targeted assays to validate the compound’s efficacy.
Biological Activity
5-[3-(2,4-Dimethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a compound that incorporates both pyrazole and oxadiazole moieties, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and related case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 364.4 g/mol. Its structural features include:
- Oxadiazole Ring : Contributes to the compound's biological activity.
- Pyrazole Substituent : Enhances interaction with biological targets.
- Dimethoxy and Methyl Groups : Potentially influence lipophilicity and binding affinity.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit various enzymes involved in cancer proliferation and inflammation.
- Receptor Modulation : The compound can interact with specific receptors, potentially altering cellular signaling pathways.
- Antioxidant Activity : The presence of methoxy groups may enhance its capacity to scavenge free radicals.
Biological Activities
Research indicates that derivatives of oxadiazoles exhibit a wide range of biological activities:
Case Studies and Research Findings
Several studies have explored the biological potential of oxadiazole derivatives:
-
Anticancer Activity :
- A study demonstrated that oxadiazole derivatives exhibited IC50 values ranging from 28.7 to 159.7 µM against various cancer cell lines, indicating significant cytotoxic effects .
- Specific compounds showed selective inhibition of enzymes like HDAC and thymidylate synthase, which are crucial in cancer cell proliferation .
- Anti-inflammatory Effects :
- Antioxidant Properties :
Q & A
Q. What are the recommended synthetic routes for 5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole?
The compound can be synthesized via cyclization reactions using phosphorus oxychloride (POCl₃) under reflux conditions, as demonstrated in the preparation of analogous oxadiazole derivatives . Alternatively, condensation reactions involving diethyl oxalate and ketones in the presence of sodium hydride (NaH) in toluene have been employed for structurally related heterocycles, ensuring regioselectivity . Multi-step protocols, such as Vilsmeier-Haack formylation, are also viable for introducing aldehyde functionalities to pyrazole intermediates .
Q. How is the structural integrity of this compound confirmed in academic research?
Structural confirmation relies on a combination of analytical techniques:
- NMR spectroscopy (¹H and ¹³C) to verify substituent positions and aromatic proton environments .
- IR spectroscopy to identify functional groups like C=O or N-H stretches .
- X-ray crystallography for unambiguous determination of molecular geometry and intermolecular interactions, as seen in pyrazole-triazole hybrids .
- Mass spectrometry (HRMS/ESI-MS) to confirm molecular weight and fragmentation patterns .
Q. What are the key physicochemical properties relevant to experimental design?
Critical properties include:
- Solubility : Influenced by methoxy and methyl substituents; polar aprotic solvents (DMF, DMSO) are often used .
- Melting point : Typically >200°C for similar oxadiazole derivatives, indicating high thermal stability .
- LogP values : Calculated to assess lipophilicity, which impacts bioavailability and membrane permeability .
Advanced Research Questions
Q. How can molecular docking studies predict the biological activity of this compound?
Molecular docking against target enzymes (e.g., fungal 14-α-demethylase lanosterol, PDB: 3LD6) evaluates binding affinity and interaction modes. For example, methoxy and methyl groups may form hydrophobic interactions with enzyme active sites, while the oxadiazole ring participates in hydrogen bonding. Such studies justify further in vitro antifungal assays . Computational tools like AutoDock Vina or Schrödinger Suite are recommended for docking simulations, with validation via MD simulations .
Q. How can researchers resolve contradictory structure-activity relationship (SAR) data in analogs of this compound?
Contradictions often arise from subtle structural variations. Strategies include:
- Systematic substituent screening : Testing analogs with halogen (F, Cl) or electron-withdrawing groups (CF₃) on phenyl rings to assess electronic effects on activity .
- Crystallographic comparisons : Correlating crystal packing or torsion angles with bioactivity, as seen in pyrazole-carbothioamide derivatives .
- Dose-response assays : Quantifying IC₅₀ values to distinguish potency variations caused by minor structural changes .
Q. What strategies optimize yield in multi-step syntheses of this compound?
Key optimizations include:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling to enhance aryl-aryl bond formation efficiency .
- Solvent optimization : Using toluene or THF for intermediates to improve solubility and reaction homogeneity .
- Purification techniques : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol to isolate high-purity products .
Q. How do substituent variations on the phenyl rings affect antifungal activity?
- 2,4-Dimethoxyphenyl : Enhances activity by increasing lipophilicity and membrane penetration .
- 4-Methylphenyl : Introduces steric bulk, potentially reducing off-target interactions .
- Trifluoromethyl groups : Improve metabolic stability but may reduce solubility . Comparative studies on Candida albicans strains show that electron-donating groups (e.g., -OCH₃) correlate with higher antifungal potency, while bulky substituents diminish efficacy .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
